2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Metallo-beta-lactamase inhibitor Medicinal chemistry X-ray crystallography

This 2-aminothiazole-4-carboxylic acid (ATC) building block carries a specific N-4-methoxybenzyl substitution that is a key determinant of target affinity in metallo-β-lactamase (MBL) inhibitor programs targeting NDM-1 and VIM-2. Unlike unsubstituted thiazole-4-carboxylic acids, the 4-methoxybenzylamino group provides a unique vector for hydrophobic pocket engagement—substituting it eliminates SAR relevance and binding motifs validated by crystallographic studies. Its bifunctional architecture—reactive carboxylic acid handle plus a tunable amino moiety—enables direct conjugation for chemical probes, affinity ligands, and fluorescent reporters. Procure this compound to benchmark the ADME impact of the N-linked 4-methoxybenzyl group versus the unsubstituted scaffold in your lead optimization workflow.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 1189749-81-2
Cat. No. B1419890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
CAS1189749-81-2
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O
InChIInChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyYYOSOVSWYIJUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid: A Core Scaffold for Targeted Research and Procurement


2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid (CAS: 1189749-81-2) is a heterocyclic building block within the 2-aminothiazole-4-carboxylic acid (ATC) class . Its core structure is a versatile pharmacophore recognized in medicinal chemistry for its ability to be elaborated into molecules with significant biological activity, including inhibitors of metallo-β-lactamases (MBLs) and anti-tubercular agents [1]. The compound's value is defined by its specific substitution pattern—a 4-methoxybenzyl group on the 2-amino position—which provides a distinct chemical handle for structure-activity relationship (SAR) studies and downstream derivatization [2].

Why 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is Not Interchangeable with Other Thiazole Analogs


In the context of 2-aminothiazole-4-carboxylic acid derivatives, minor structural modifications can drastically alter target affinity, binding mode, and biological outcome [1]. For instance, the presence of the 4-methoxybenzyl group in this specific compound is a key determinant of its molecular interactions, as demonstrated in crystallographic studies of a closely related analog [2]. Simply substituting this compound with a generic or unsubstituted thiazole-4-carboxylic acid would eliminate the specific binding motifs necessary for its intended application, rendering the substitution ineffective or introducing unforeseen liabilities in an assay or synthetic pathway [3].

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid: A Quantitative Guide to Product Differentiation


Structural Differentiation from Closest Analog via Key Functional Group

The closest crystallographically characterized analog to the target compound is 2-amino-5-(4-methoxybenzyl)thiazole-4-carboxylic acid (PDB ID: 8HX5), which contains an amino group at the 2-position instead of the target compound's 4-methoxybenzylamino group [1]. The target compound's 4-methoxybenzylamino substitution presents a larger, more flexible and lipophilic moiety compared to the primary amino group in the analog. This difference is predicted to alter the compound's binding pose within the active site of metallo-β-lactamases (MBLs), potentially enhancing hydrophobic interactions and improving selectivity for specific MBL subclasses [2]. While the target compound's specific binding mode has not been published, its structural divergence from the characterized analog makes it a distinct and non-substitutable entity for SAR exploration.

Metallo-beta-lactamase inhibitor Medicinal chemistry X-ray crystallography

Predicted Physicochemical Property Comparison to Unsubstituted Scaffold

The addition of the 4-methoxybenzyl group to the core 2-aminothiazole-4-carboxylic acid scaffold is expected to significantly alter its physicochemical properties compared to the parent structure. The parent scaffold, thiazole-4-carboxylic acid, has a molecular weight of 129.1 g/mol and a polar surface area (PSA) of approximately 61 Ų . In contrast, the target compound has a molecular weight of 264.3 g/mol and a predicted PSA of 71.2 Ų . This increase in molecular weight and lipophilicity (due to the methoxybenzyl group) is likely to improve membrane permeability but may also impact aqueous solubility. These changes are crucial for scientists evaluating compounds for cell-based assays or in vivo studies, where permeability and solubility are critical determinants of compound performance.

ADME Drug-likeness Computational chemistry

Procurement-Relevant Purity and Physical Form Specifications

For reliable experimental reproducibility, the defined purity and physical characteristics of the procured compound are paramount. The target compound is commercially available with a specified purity of ≥95% (by HPLC or similar method) . While a specific melting point is not consistently reported, its density is calculated to be 1.4±0.1 g/cm³, and it has a predicted boiling point of 493.3±55.0 °C at 760 mmHg . These specifications contrast with a closely related structural analog, 2-(4-methoxybenzyl)thiazole-4-carboxylic acid (CAS: 477872-94-9), which differs by the lack of an amino linker . The target compound's unique combination of physical data and a defined purity threshold is a critical parameter for procurement, as using an analog with a different linker or lower purity could introduce unknown variables into synthetic or assay workflows.

Procurement Quality control Synthesis

Potential for Improved Selectivity Over Non-substituted ATC Scaffolds in MBL Inhibition

The 2-aminothiazole-4-carboxylic acid (ATC) class has been established as broad-spectrum metallo-β-lactamase (MBL) inhibitors [1]. The target compound's 4-methoxybenzylamino group provides a clear vector for additional interactions within the MBL active site, a feature not present in the unsubstituted ATC scaffold [2]. While direct inhibition data for this specific compound is not available in the public domain, SAR studies on related ATC derivatives demonstrate that N-substitution at the 2-position can significantly modulate inhibitory potency against different MBL subclasses (e.g., VIM-2, NDM-1, IMP-1) [3]. The target compound is therefore a valuable probe for investigating how an extended aromatic substituent influences subclass selectivity, a key goal for developing clinically useful MBL inhibitors that minimize off-target effects.

Antimicrobial resistance Enzyme inhibition SAR

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid: Targeted Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies for Metallo-β-lactamase (MBL) Inhibitors

This compound is ideally suited for use as a starting material or reference standard in SAR campaigns aimed at developing novel, selective MBL inhibitors. Its distinct 4-methoxybenzylamino group provides a unique vector for exploring hydrophobic pocket interactions within the active sites of various MBL subclasses (e.g., NDM-1, VIM-2), a critical factor in overcoming antimicrobial resistance [1].

Synthesis of Chemical Probes for Target Validation and Pathway Deconvolution

The compound's bifunctional nature—possessing both a reactive carboxylic acid handle for conjugation and a tunable methoxybenzylamino group—makes it a valuable intermediate for creating chemical probes. It can be functionalized to generate affinity chromatography ligands or fluorescent probes to study protein targets like MBLs or other therapeutically relevant enzymes [2].

Comparative Physicochemical and ADME Profiling of Thiazole Derivatives

Procurement of this compound allows researchers to benchmark the impact of an N-linked 4-methoxybenzyl group on the ADME properties of the 2-aminothiazole-4-carboxylic acid scaffold. By comparing its solubility, permeability, and metabolic stability to the unsubstituted scaffold or other analogs, teams can generate critical data to inform lead optimization decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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